molecular formula C₆₃H₉₇N₁₁O₁₆ B1151226 SuO-Val-Cit-PAB-MMAE

SuO-Val-Cit-PAB-MMAE

Número de catálogo B1151226
Peso molecular: 1264.51
Clave InChI: CIQIZABZFKYHOV-ZUYLRLFMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SuO-Val-Cit-PAB-MMAE is a drug-linker conjugate for ADC by using the anti-mitotic agent, monomethyl auristatin E (MMAE), linked via the peptide SuO-Val-Cit-PAB.

Aplicaciones Científicas De Investigación

1. Development of Potent ADCs for Cancer Therapy

SuO-Val-Cit-PAB-MMAE is used in the development of potent monoclonal antibody-drug conjugates. These ADCs, such as SGN-35, consist of an antibody linked to monomethylauristatin E (MMAE) via a valine-citrulline p-aminobenzylcarbamate (val-cit-PABC) linker. This linker is cleaved by intracellular proteases like cathepsin B, releasing the cytotoxic MMAE within cancer cells, showing significant therapeutic potential in cancer treatment (Doronina et al., 2003).

2. Enhancing Efficacy of ADCs

SuO-Val-Cit-PAB-MMAE is integral in enhancing the efficacy of ADCs. For example, modification of the C-terminal peptide sequence used to attach auristatins to the antibody carrier can lead to highly potent and specific conjugates with improved therapeutic windows (Doronina et al., 2008).

3. Differential Drug Delivery Mechanisms in ADCs

Different linker systems, including valine-citrulline-PAB, can lead to distinct cellular mechanisms of drug delivery and accumulation, ultimately affecting cytotoxicity. These systems offer a variety of strategies for targeted drug delivery in cancer therapy (Okeley et al., 2014).

4. Site-Specific Conjugation of Antibodies

SuO-Val-Cit-PAB-MMAE plays a role in site-specific conjugation of antibodies. Technologies like THIOMAB leverage engineered cysteines on an antibody for site-specific conjugation, enhancing the stability of drug conjugations and therapeutic efficacy (Ohri et al., 2018).

5. Overcoming Resistance to ADCs

ADCs like anti-CD22-vc-MMAE, which use SuO-Val-Cit-PAB-MMAE, are being developed to overcome resistance in cancer treatments. These ADCs have shown promise in treating B-cell malignancies resistant to traditional vc-MMAE conjugates (Yu et al., 2015).

6. Imaging Mass Spectrometry for ADC Optimization

Imaging mass spectrometry (MALDI-IMS) can be used to optimize ADCs containing SuO-Val-Cit-PAB-MMAE, enhancing the selectivity and efficiency of drug release within tumor tissues (Fujiwara et al., 2016).

7. Modulation of Anticancer Activity

The structure of SuO-Val-Cit-PAB-MMAE can modulate the anticancer activity of ADCs, impacting their stability and efficacy. For instance, a single amino acid substitution in the Val-Cit linker can affect the stability and anticancer activity of noninternalizing ADCs (Dal Corso et al., 2017).

8. PK Modeling for Drug Interactions

Physiologically based pharmacokinetic (PBPK) modeling can predict drug interactions in vc-MMAE ADCs. This approach helps to understand the behavior of MMAE released from ADCs, aiding in the clinical development of these compounds (Chen et al., 2014).

9. Cell-Level Pharmacokinetics of ADCs

Understanding the cell-level pharmacokinetics of ADCs like trastuzumab-vc-MMAE provides insights into the mechanism of drug action, aiding in the development of more effective cancer therapies (Singh & Shah, 2017).

Propiedades

Fórmula molecular

C₆₃H₉₇N₁₁O₁₆

Peso molecular

1264.51

Nombre IUPAC

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C63H97N11O16/c1-15-38(8)53(46(87-13)33-49(77)73-32-20-24-45(73)55(88-14)39(9)56(79)66-40(10)54(78)42-21-17-16-18-22-42)71(11)60(83)51(36(4)5)69-59(82)52(37(6)7)72(12)63(86)89-34-41-25-27-43(28-26-41)67-57(80)44(23-19-31-65-61(64)84)68-58(81)50(35(2)3)70-62(85)90-74-47(75)29-30-48(74)76/h16-18,21-22,25-28,35-40,44-46,50-55,78H,15,19-20,23-24,29-34H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,85)(H3,64,65,84)/t38-,39+,40+,44-,45-,46+,50-,51-,52-,53-,54+,55+/m0/s1

Clave InChI

CIQIZABZFKYHOV-ZUYLRLFMSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)ON4C(=O)CCC4=O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SuO-Val-Cit-PAB-MMAE
Reactant of Route 2
SuO-Val-Cit-PAB-MMAE
Reactant of Route 3
SuO-Val-Cit-PAB-MMAE
Reactant of Route 4
SuO-Val-Cit-PAB-MMAE
Reactant of Route 5
SuO-Val-Cit-PAB-MMAE
Reactant of Route 6
SuO-Val-Cit-PAB-MMAE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.